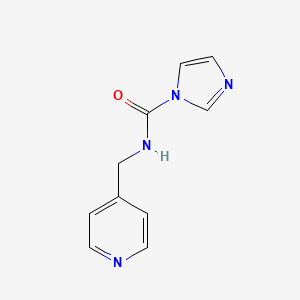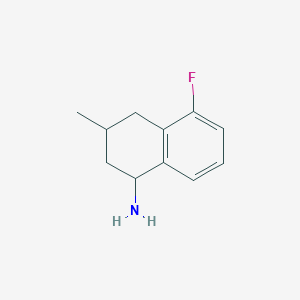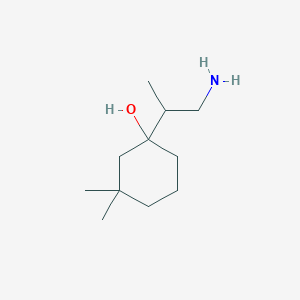
5-(3-bromo-2,2-dimethylpropyl)-1-methyl-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Bromo-2,2-dimethylpropyl)-1-methyl-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromo-substituted dimethylpropyl group attached to the triazole ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-bromo-2,2-dimethylpropyl)-1-methyl-1H-1,2,4-triazole typically involves the following steps:
Preparation of 3-bromo-2,2-dimethyl-1-propanol: This intermediate can be synthesized by reacting sodium bromide with 2,2-dimethyl-1-propanol under light conditions at a controlled temperature of 30°C for 6 hours.
Formation of the Triazole Ring: The next step involves the cyclization of the intermediate with appropriate reagents to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-(3-Bromo-2,2-dimethylpropyl)-1-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution Reactions: The major products include azides, thiols, and ethers.
Oxidation Reactions: The major products are oxides and hydroxylated derivatives.
Reduction Reactions: The major products are dehalogenated compounds and alcohols.
科学的研究の応用
5-(3-Bromo-2,2-dimethylpropyl)-1-methyl-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
作用機序
The mechanism of action of 5-(3-bromo-2,2-dimethylpropyl)-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
1-Bromo-2,2-dimethylpropane: This compound has a similar bromo-substituted dimethylpropyl group but lacks the triazole ring.
3-(3-Bromo-2,2-dimethylpropyl)-1-methyl-1H-indazole: This compound has a similar bromo-substituted dimethylpropyl group but contains an indazole ring instead of a triazole ring.
Uniqueness
5-(3-Bromo-2,2-dimethylpropyl)-1-methyl-1H-1,2,4-triazole is unique due to the presence of the triazole ring, which imparts distinct chemical properties and reactivity. The triazole ring is known for its stability and ability to participate in various chemical reactions, making this compound versatile for different applications.
特性
分子式 |
C8H14BrN3 |
|---|---|
分子量 |
232.12 g/mol |
IUPAC名 |
5-(3-bromo-2,2-dimethylpropyl)-1-methyl-1,2,4-triazole |
InChI |
InChI=1S/C8H14BrN3/c1-8(2,5-9)4-7-10-6-11-12(7)3/h6H,4-5H2,1-3H3 |
InChIキー |
WIHXDVDQJKDPDB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC1=NC=NN1C)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


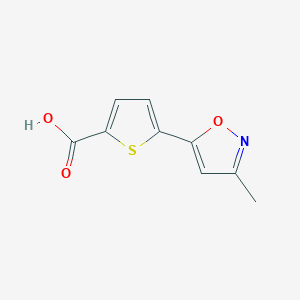
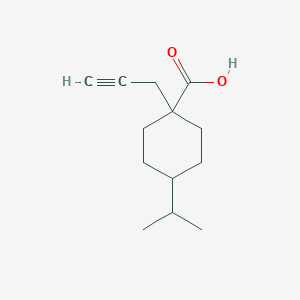
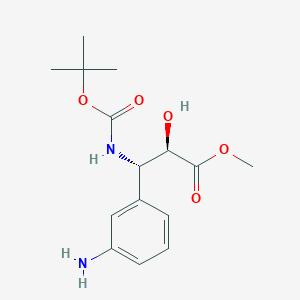
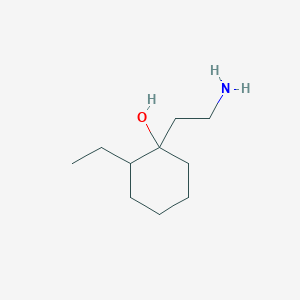
![N-[(3R)-piperidin-3-yl]propanamide](/img/structure/B13178531.png)

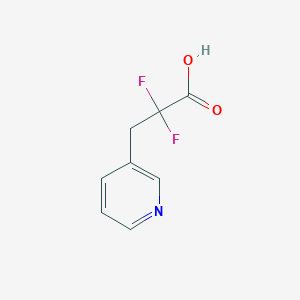

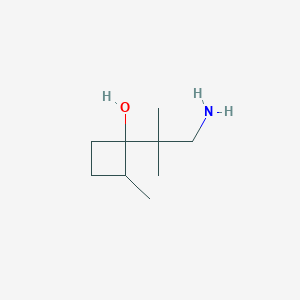
![6-[(2-Hydroxypropyl)(methyl)amino]-3,4-dihydropyrimidin-4-one](/img/structure/B13178560.png)
![2,2,2-trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B13178564.png)
